molecular formula C23H26N4O2S B2766569 N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide CAS No. 1223865-62-0

N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide

Cat. No.: B2766569
CAS No.: 1223865-62-0
M. Wt: 422.55
InChI Key: LHRRGNKVDZXLKB-UHFFFAOYSA-N
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Description

N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide is a complex organic compound characterized by its thiazole and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases and specific catalysts to ensure the correct formation of the double bond and cyano group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored for potential therapeutic uses.

  • Medicine: It has been investigated for its potential as an antitumor or cytotoxic agent.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The thiazole and pyrrolidine rings play crucial roles in binding to these targets, leading to biological effects such as inhibition of certain enzymes or modulation of cellular processes.

Comparison with Similar Compounds

When compared to similar compounds, N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide stands out due to its unique structure and potential applications. Similar compounds include other thiazole derivatives and pyrrolidine-containing molecules, each with their own distinct properties and uses.

Properties

IUPAC Name

N-[4-[(Z)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]-1,3-thiazol-2-yl]-N-(2,6-diethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c1-4-17-9-8-10-18(5-2)21(17)27(16(3)28)23-25-20(15-30-23)13-19(14-24)22(29)26-11-6-7-12-26/h8-10,13,15H,4-7,11-12H2,1-3H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRRGNKVDZXLKB-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(C2=NC(=CS2)C=C(C#N)C(=O)N3CCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)N(C2=NC(=CS2)/C=C(/C#N)\C(=O)N3CCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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